Cas no 870849-74-4 (1-(5-Fluorothiophen-2-yl)ethan-1-amine)

1-(5-Fluorothiophen-2-yl)ethan-1-amine is a fluorinated thiophene derivative with a primary amine functional group, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The fluorine substitution enhances its reactivity and metabolic stability, while the thiophene ring contributes to its versatility in heterocyclic chemistry. This compound is particularly useful in the development of bioactive molecules due to its ability to act as a building block for more complex structures. Its well-defined chemical properties and high purity make it suitable for research applications, including drug discovery and material science. Proper handling under controlled conditions is recommended due to its amine functionality.
1-(5-Fluorothiophen-2-yl)ethan-1-amine structure
870849-74-4 structure
Product name:1-(5-Fluorothiophen-2-yl)ethan-1-amine
CAS No:870849-74-4
MF:C6H8FNS
MW:145.197823524475
CID:5729831
PubChem ID:54329319

1-(5-Fluorothiophen-2-yl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 2-Thiophenemethanamine, 5-fluoro-alpha-methyl-
    • 1-(5-fluorothiophen-2-yl)ethylamine
    • SXFARHBHCSSUBN-UHFFFAOYSA-N
    • SCHEMBL1239558
    • AKOS025395447
    • 1-(5-fluorothiophen-2-yl)ethanamine
    • 870849-74-4
    • 1-(5-Fluorothiophen-2-yl)ethan-1-amine
    • Inchi: 1S/C6H8FNS/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3
    • InChI Key: SXFARHBHCSSUBN-UHFFFAOYSA-N
    • SMILES: S1C(=CC=C1C(C)N)F

Computed Properties

  • Exact Mass: 145.03614860g/mol
  • Monoisotopic Mass: 145.03614860g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 99.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.3Ų
  • XLogP3: 1.3

1-(5-Fluorothiophen-2-yl)ethan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
F205225-50mg
1-(5-Fluorothiophen-2-yl)ethan-1-amine
870849-74-4
50mg
$ 560.00 2022-06-05
TRC
F205225-100mg
1-(5-Fluorothiophen-2-yl)ethan-1-amine
870849-74-4
100mg
$ 925.00 2022-06-05

Additional information on 1-(5-Fluorothiophen-2-yl)ethan-1-amine

1-(5-Fluorothiophen-2-yl)ethan-1-amine: A Comprehensive Overview

1-(5-Fluorothiophen-2-yl)ethan-1-amine, also known by its CAS number 870849-74-4, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a thiophene ring substituted with a fluorine atom at the 5-position and an ethanamine group attached at the 2-position of the thiophene ring. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule, making it a subject of interest for researchers exploring novel drug candidates and advanced materials.

The thiophene moiety, a five-membered aromatic heterocycle containing sulfur, is known for its stability and ability to participate in various chemical reactions. The substitution of fluorine at the 5-position introduces electron-withdrawing effects, which can influence the electronic properties of the molecule. This modification is particularly valuable in drug design, as it can enhance the compound's bioavailability and target specificity. The ethanamine group, on the other hand, contributes basicity and hydrogen bonding capabilities, further expanding the compound's potential applications.

Recent studies have highlighted the role of 1-(5-fluorothiophen-2-yl)ethan-1-amine in the development of bioactive molecules. For instance, researchers have investigated its ability to act as a precursor for more complex structures, such as macrocycles or conjugated systems. These systems are being explored for their potential use in drug delivery systems and as scaffolds for enzyme inhibitors. Additionally, the compound has been studied in the context of its interaction with biological targets, such as proteins and nucleic acids, providing insights into its potential therapeutic applications.

The synthesis of 870849-74-4 typically involves multi-step processes that require precise control over reaction conditions. Common approaches include nucleophilic substitution reactions or coupling methods that facilitate the attachment of functional groups to the thiophene ring. The optimization of these synthetic routes has been a focus of recent research efforts, with chemists seeking to improve yields and reduce costs while maintaining high purity levels.

In terms of applications, 1-(5-fluorothiophen-2-yl)ethan-1-amine has shown promise in several areas. Its ability to form stable complexes with metal ions makes it a candidate for use in catalysis or as a ligand in coordination chemistry. Furthermore, its electronic properties render it suitable for applications in optoelectronics and materials science, particularly in the development of organic semiconductors or light-emitting diodes (LEDs). Recent advancements in these fields have underscored the importance of such compounds in creating more efficient and sustainable technologies.

The biological activity of this compound has also been a focal point for research. Preclinical studies have demonstrated its potential as an anti-inflammatory agent or as a modulator of cellular signaling pathways. These findings suggest that further exploration into its pharmacokinetics and toxicity profiles could pave the way for its use in treating various diseases, including inflammatory disorders or neurodegenerative conditions.

In conclusion, 1-(5-fluorothiophen-2-yl)ethan-1-amine, with its unique structural features and versatile functional groups, represents a valuable compound in contemporary chemical research. Its applications span across multiple disciplines, from drug discovery to materials science, underscoring its significance as a building block for innovative compounds. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific knowledge and technological developments.

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